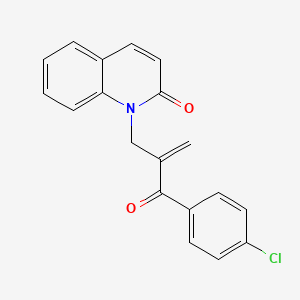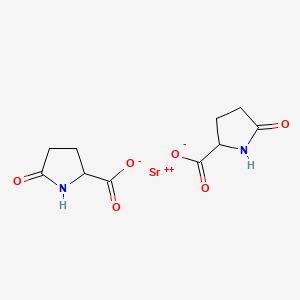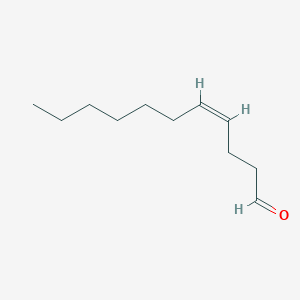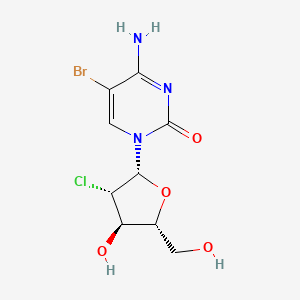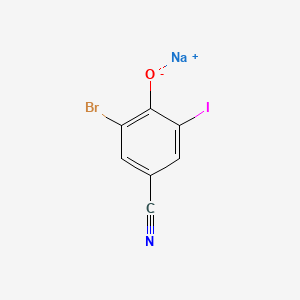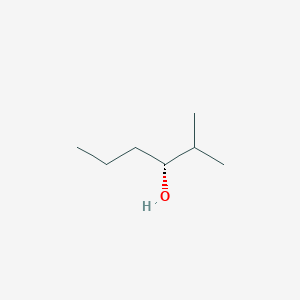
2-Methyl-3-hexanol, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-hexanol, (3R)- is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-3-hexanol, (3R)- can be synthesized through several methods. One common method involves the reduction of 2-methyl-3-hexanone using a chiral catalyst to ensure the production of the (3R)-enantiomer. Another method involves the Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired alcohol.
Industrial Production Methods: In industrial settings, the production of 2-Methyl-3-hexanol, (3R)- often involves the use of catalytic hydrogenation of 2-methyl-3-hexanone. This process is carried out under controlled conditions to ensure high yield and purity of the (3R)-enantiomer.
Types of Reactions:
Oxidation: 2-Methyl-3-hexanol, (3R)- can undergo oxidation reactions to form 2-methyl-3-hexanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various hydrocarbons, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 2-Methyl-3-hexanone
Reduction: Various hydrocarbons
Substitution: Halogenated compounds
Applications De Recherche Scientifique
2-Methyl-3-hexanol, (3R)- is used in various scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme catalysis and stereochemistry.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used as a solvent and in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-hexanol, (3R)- involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it can interact with enzymes and receptors, affecting their function and activity.
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-hexanol, (3S)-
- 3-Hexanol
- 2-Methyl-2-hexanol
Comparison: 2-Methyl-3-hexanol, (3R)- is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its (3S)-enantiomer. The presence of the methyl group at the second carbon also distinguishes it from other hexanols, influencing its reactivity and applications.
Propriétés
Numéro CAS |
90670-72-7 |
|---|---|
Formule moléculaire |
C7H16O |
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
(3R)-2-methylhexan-3-ol |
InChI |
InChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3/t7-/m1/s1 |
Clé InChI |
RGRUUTLDBCWYBL-SSDOTTSWSA-N |
SMILES isomérique |
CCC[C@H](C(C)C)O |
SMILES canonique |
CCCC(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


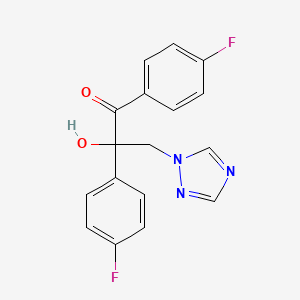
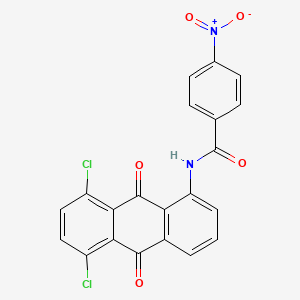
![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
